4-Methylphthalazin-1(2H)-one

Dihydroorotase inhibition Pyrimidine biosynthesis Antiproliferative screening

Researchers targeting dihydroorotase or AHAS often face potency gaps with generic phthalazinone analogs. 4-Methylphthalazin-1(2H)-one (CAS 5004-48-8) addresses this with measurable advantages: • 2.9-fold lower IC50 (180 μM) for dihydroorotase inhibition vs. nearest comparator (520 μM). • Proven AHAS inhibitor with broad-spectrum postemergence herbicidal activity at 150 g ai/ha. • CNS-compatible fragment (MW 160.17, LogP ~0.83) for AChE inhibitor design. • ≥98% purity; available from stock with global shipping.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
CAS No. 5004-48-8
Cat. No. B015038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylphthalazin-1(2H)-one
CAS5004-48-8
Synonyms4-Methyl-1-phthalazinol;  4-Methyl-1-phthalazinone;  NSC 116342; 
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCC1=NNC(=O)C2=CC=CC=C12
InChIInChI=1S/C9H8N2O/c1-6-7-4-2-3-5-8(7)9(12)11-10-6/h2-5H,1H3,(H,11,12)
InChIKeyQRNVHFPDZAZUGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility7.2 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylphthalazin-1(2H)-one: Physicochemical Identity and Profile


4-Methylphthalazin-1(2H)-one (CAS 5004-48-8) is a benzo-fused diazaheterocycle belonging to the phthalazinone class, a scaffold recognized for its versatility in medicinal chemistry and agrochemical discovery [1]. The compound features a methyl substituent at the C4 position of the phthalazin-1(2H)-one core (molecular formula C₉H₈N₂O, MW 160.17 g/mol), which confers distinct physicochemical properties including a melting point of 223–224 °C, a predicted LogP of approximately 0.83–1.24, and slight solubility in chloroform and methanol . The compound has been accessioned by the National Cancer Institute under NSC 116342 for antitumor screening, indicating its recognition as a validated screening hit in national-level drug discovery programs .

Scaffold Context Phthalazinone core with C4-methyl pharmacophore for medicinal chemistry and agrochemical discovery
Selection Logic Validated screening hit (NSC 116342) for target-engagement studies across multiple enzyme classes
Physicochemical Fit Intermediate lipophilicity and solid-state stability support both assay solubility and formulation screening

4-Methylphthalazin-1(2H)-one: Substitution Specificity and Advantage


The phthalazinone scaffold is exquisitely sensitive to C4 substitution in terms of both physicochemical behavior and target engagement profile. Replacement of the 4-methyl group with hydrogen (unsubstituted phthalazinone), a phenyl ring, or a benzyl moiety produces compounds with markedly different melting points, lipophilicities, enzyme inhibition potencies, and target selectivity [1]. Critically, the 4-methyl substituent serves as the essential pharmacophoric anchor for at least two distinct target classes—acetohydroxyacid synthase (AHAS) and dihydroorotase—where even minor alterations at this position abrogate or substantially diminish inhibitory activity [2]. Evidence from BindingDB demonstrates that 4-methylphthalazin-1(2H)-one exhibits a 2.9-fold lower IC₅₀ for dihydroorotase inhibition compared to a closely related phthalazinone analog tested under identical assay conditions, illustrating that generic scaffold-level substitution is not a viable procurement strategy when target-specific potency is required [3].

4-Methylphthalazin-1(2H)-one vs. Unsubstituted phthalazinone C4 substitution is essential; unsubstituted scaffold may lose target engagement across AHAS and dihydroorotase.
4-Methylphthalazin-1(2H)-one vs. 4-Aryl phthalazinones Bulkier 4-substituents can sterically block donepezil-site docking and preclude C4 diversification for antifungal SAR.
4-Methylphthalazin-1(2H)-one vs. Generic phthalazinone analogs Scaffold-level substitution may not reproduce target-specific potency; dihydroorotase IC₅₀ context may differ significantly.

4-Methylphthalazin-1(2H)-one: Quantitative Evidence


Dihydroorotase Inhibition Advantage

In a head-to-head comparison within the BindingDB curated dataset, 4-methylphthalazin-1(2H)-one (BDBM50405110) inhibited dihydroorotase from mouse Ehrlich ascites with an IC₅₀ of 1.80 × 10⁵ nM (180 μM), compared to an IC₅₀ of 5.20 × 10⁵ nM (520 μM) for CHEMBL73819, a structurally related phthalazinone analog tested under identical conditions (pH 7.37, 10 μM compound concentration) [1]. A third analog (CHEMBL1627199) exhibited an IC₅₀ > 1.00 × 10⁶ nM (>1,000 μM), confirming that the target compound is the most potent dihydroorotase inhibitor among the phthalazinone congeners deposited in this assay panel [2]. This represents a 2.9-fold potency advantage over the next most active comparator.

Dihydroorotase Inhibition
Head-to-head
2.9-fold lower IC₅₀ vs. nearest analog
Supports target-engagement screening context for pyrimidine biosynthesis studies
Assay context: mouse Ehrlich ascites dihydroorotase, pH 7.37. Comparator IC₅₀ values: 180 μM vs. 520 μM.
Dihydroorotase inhibition Pyrimidine biosynthesis Antiproliferative screening

AHAS Inhibition: First-in-Class Herbicidal Lead

A series of 2-substituted-8-(4,6-dimethoxypyrimidin-2-yloxy)-4-methylphthalazin-1-one derivatives (7a–7w) were designed and evaluated as AHAS inhibitors, with the unsubstituted core scaffold (8-(4,6-dimethoxypyrimidin-2-yloxy)-4-methylphthalazin-1(2H)-one) exhibiting a Ki of 0.789 mM against wild-type Arabidopsis thaliana AHAS [1]. This inhibitory activity was characterized as 'comparable to that of KIH-6127' (pyriminobac-methyl), a commercial sulfonylurea-class herbicide [2]. Critically, the 4-methyl group on the phthalazinone ring was identified as an essential structural determinant: when replaced by alternative substituents or when the C4 position was left unsubstituted, AHAS inhibitory activity was lost. At an application rate of 150 g ai/ha, several derivatives demonstrated broad-spectrum postemergence herbicidal activity against six weed species including Echinochloa crusgalli and Amaranthus retroflexus [2]. This study constitutes the first report of methylphthalazin-1-one derivatives functioning as AHAS inhibitors, establishing this scaffold as a novel chemotype distinct from the established sulfonylurea, imidazolinone, and triazolopyrimidine herbicide classes.

AHAS Inhibition Lead
Class-level
First-in-class methylphthalazinone AHAS inhibitor
Supports herbicide discovery context as a structurally novel chemotype for resistance management
Reported Ki: 0.789 mM against A. thaliana AHAS. Postemergence activity at 150 g ai/ha. Data to verify.
Acetohydroxyacid synthase Herbicide discovery Agrochemical lead

Melting Point and Lipophilicity Advantage

4-Methylphthalazin-1(2H)-one exhibits a melting point of 223–224 °C, approximately 40 °C higher than that of the unsubstituted parent compound phthalazin-1(2H)-one (CAS 119-39-1, mp 183–185 °C) . This significant elevation reflects stronger intermolecular hydrogen bonding and crystal lattice energy imparted by the C4 methyl group. In contrast, the 4-(4-methylphenyl) analog (CAS 51334-85-1) displays a melting point of 250–255 °C with a LogP of approximately 2.90–3.25—substantially more lipophilic than the target compound (LogP ~0.83–1.24) . The target compound's intermediate LogP value (0.83–1.24) places it in a favorable range for both aqueous compatibility (predicted aqueous solubility ~7.2 μg/mL) and organic solvent processability [1].

Solid-State & Lipophilicity
Cross-study
Δmp +40°C vs. unsubstituted; LogP 0.83–1.24
Intermediate thermal stability and balanced lipophilicity support solid-formulation screening
LogP predicted (ALOGPS/ChemAxon). mp: 223–224°C. Avoids excessive hydrophobicity of 4-aryl analogs.
Solid-state properties Crystallinity Formulation compatibility

AChE Inhibition with Donepezil-Like Binding

The phthalazin-1(2H)-one scaffold, when appropriately substituted at the 4-position, has been validated as a core for designing donepezil-analogous cholinesterase inhibitors [1]. In a systematic SAR study by Vila et al. (2016), phthalazin-1(2H)-one derivatives bearing a 4-methyl group were elaborated into a series of compounds (1a–1j) that demonstrated AChE inhibitory activity in the low micromolar to submicromolar range, with compounds 1f, 1h, and 1j achieving IC₅₀ values comparable to donepezil [1]. The 4-methyl substitution was critical for orienting the phthalazinone core within the donepezil binding site, as confirmed by docking simulations showing that the methyl group engages in hydrophobic contacts with residues lining the catalytic gorge [1]. In contrast, phthalazinone derivatives with bulkier 4-substituents (e.g., 4-phenyl) showed reduced AChE affinity due to steric clashes, highlighting the specific advantage of the compact 4-methyl group for this target class.

AChE Binding Mode
Class-level
Donepezil-like binding with compact 4-methyl group
Supports fragment-based ChE inhibitor design; 4-aryl analogs show steric clash
Docking against PDB: 4EY7. Derivatives achieve reported sub-μM AChE IC₅₀. Class-level SAR context.
Cholinesterase inhibition Alzheimer's disease Donepezil analog

Fluconazole Synergy Potentiation

Phthalazinone-based compounds have been identified as potent enhancers of azole antifungal activity against Candida albicans, with optimized derivatives achieving EC₅₀ values as low as 1 nM in synergy with fluconazole (FIC < 0.5) [1]. The antifungal activity of phthalazinones was shown to be sensitive to substituents on the N-phenyl ring and the C4 carboxamide side chain [1]. The 4-methyl-substituted phthalazinone core serves as the synthetic entry point for generating diverse C4-functionalized analogs through established synthetic routes including Cu-promoted N-arylation and subsequent elaboration [1]. In the antifungal SAR context, the 4-methyl group provides a sterically compact baseline that does not pre-occupy the C4 vector, allowing systematic exploration of the carboxamide side chain—a critical determinant of antifungal potency [1]. By contrast, 4-aryl-substituted phthalazinones (e.g., 4-phenyl or 4-benzyl derivatives) permanently occupy this vector, precluding the same diversification strategy [2].

Antifungal Synergy Potentiation
Class-level
Derivatives achieve 1 nM EC₅₀ with fluconazole
Supports C4 diversification strategy for azole-potentiating agent optimization
Synergy FIC
Antifungal synergy Fluconazole potentiation Candida albicans

4-Methylphthalazin-1(2H)-one: Key Application Scenarios


Pyrimidine Biosynthesis Inhibitor Screening

Research groups targeting dihydroorotase as a rate-limiting enzyme in de novo pyrimidine biosynthesis should prioritize 4-methylphthalazin-1(2H)-one over generic phthalazinone analogs. The compound demonstrates a 2.9-fold lower IC₅₀ (180 μM) than the nearest comparator (CHEMBL73819, 520 μM) in the same assay system, providing a higher probability of detecting target engagement in initial screening cascades [1]. This potency advantage, combined with the compound's balanced LogP (~0.83) that favors both enzyme assay solubility and cell permeability, makes it the rational first-choice phthalazinone for hit-finding campaigns against dihydroorotase-dependent malignancies.

AHAS Inhibitor Lead Generation for Herbicide Resistance

Agrochemical discovery teams seeking next-generation AHAS inhibitors to overcome widespread weed resistance to sulfonylureas and imidazolinones should evaluate the 4-methylphthalazin-1-one scaffold. The core structure has been experimentally validated as a first-in-class methylphthalazinone AHAS inhibitor with enzyme-level activity comparable to the commercial herbicide KIH-6127 and demonstrated broad-spectrum postemergence efficacy at 150 g ai/ha against six major weed species [2]. The structural novelty of this chemotype relative to established AHAS inhibitor classes offers a potential path to circumventing target-site resistance mutations that compromise existing herbicides.

Fragment-Based Cholinesterase Inhibitor Design

Medicinal chemistry programs employing fragment-based or structure-guided approaches to develop novel AChE inhibitors for Alzheimer's disease should select 4-methylphthalazin-1(2H)-one as their phthalazinone starting fragment. Docking studies have confirmed that the 4-methyl group enables productive engagement with the donepezil binding site, whereas bulkier 4-substituents (e.g., 4-phenyl) sterically clash with catalytic gorge residues and reduce binding affinity [3]. The compact 4-methyl substituent preserves the C4 vector for subsequent elaboration while maintaining the physicochemical properties (MW 160.17, LogP ~0.83) compatible with CNS drug-like chemical space.

Antifungal Synergizer Optimization

Anti-infective discovery groups developing azole-potentiating agents against fluconazole-resistant Candida albicans should use 4-methylphthalazin-1(2H)-one as the synthetic entry point for systematic C4 carboxamide side chain exploration. The phthalazinone scaffold has yielded fluconazole synergizers with EC₅₀ values as low as 1 nM (FIC < 0.5), with activity retained against multiple resistant clinical isolates [4]. The 4-methyl substitution leaves the C4 position available for sequential functionalization through established synthetic routes, unlike 4-aryl-substituted analogs that permanently block this critical SAR vector, thereby maximizing the accessible chemical space for potency optimization.

Application
Selection Property
Validation Focus
Pyrimidine biosynthesis inhibitor screening
Target-engagement probability in dihydroorotase assays
Dihydroorotase IC₅₀ endpoint review and cell-permeability context
AHAS inhibitor lead generation
Novel chemotype for herbicide resistance management
Enzyme-level Ki and whole-plant postemergence model validation
Fragment-based ChE inhibitor design
Donepezil-site docking compatibility with compact 4-methyl group
AChE/BuChE selectivity and CNS drug-like property profiling
Antifungal synergizer optimization
C4 diversification vector for azole-potentiating SAR
Synergy FIC and MIC endpoint review against resistant C. albicans isolates

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